molecular formula C10H11BrO4 B13002799 Methyl 2-bromo-3,4-dimethoxybenzoate CAS No. 132185-19-4

Methyl 2-bromo-3,4-dimethoxybenzoate

Cat. No.: B13002799
CAS No.: 132185-19-4
M. Wt: 275.10 g/mol
InChI Key: OYSCOSFTJVBYAB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,4-dimethoxybenzoate is a brominated aromatic ester featuring methoxy substituents at the 3- and 4-positions of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly for constructing benzodioxole derivatives and flavone analogs . Its synthesis typically involves selective bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), achieving high yields (92%) . The methoxy groups enhance electron density on the aromatic ring, influencing reactivity in subsequent transformations such as nucleophilic substitutions or cyclizations.

Properties

CAS No.

132185-19-4

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 2-bromo-3,4-dimethoxybenzoate

InChI

InChI=1S/C10H11BrO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,1-3H3

InChI Key

OYSCOSFTJVBYAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3,4-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3,4-dimethoxybenzoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding methyl 3,4-dimethoxybenzoate.

    Oxidation: Oxidative reactions can convert the methoxy groups to hydroxyl groups or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Nucleophilic Substitution: Products include methyl 3,4-dimethoxybenzoate derivatives with various substituents replacing the bromine atom.

    Reduction: The major product is methyl 3,4-dimethoxybenzoate.

    Oxidation: Products may include methyl 3,4-dihydroxybenzoate or other oxidized derivatives.

Scientific Research Applications

Methyl 2-bromo-3,4-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,4-dimethoxybenzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups, leading to specific biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl 2-Bromo-4,5-dimethoxybenzoate
  • Structure : Bromine at position 2, methoxy groups at 4 and 4.
  • Comparison : Positional isomerism significantly alters reactivity. The 3,4-dimethoxy configuration in the target compound provides steric and electronic advantages for forming benzodioxole rings (e.g., via dibromomethane in DMF) compared to 4,5-dimethoxy derivatives .
Methyl 2-Bromo-3,5-dinitrobenzoate
  • Structure : Bromine at position 2, nitro groups at 3 and 5.
  • Comparison : Nitro groups are strong electron-withdrawing substituents, reducing the aromatic ring’s electron density. This contrasts with methoxy groups (electron-donating), making the nitro-substituted ester more reactive in nucleophilic aromatic substitutions but less stable under acidic conditions .

Functional Group Variations

2-Bromo-3,4-dimethoxybenzoic Acid
  • Structure : Carboxylic acid derivative of the target compound.
  • Comparison : The carboxylic acid exhibits a higher melting point (203–204°C) due to hydrogen bonding, whereas the methyl ester lacks such interactions, likely resulting in a lower melting point .
Methyl 4-Bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
  • Structure : Benzodioxole derivative synthesized from the target compound.
  • Comparison : Cyclization to form the benzodioxole ring (75% yield) demonstrates the utility of the target ester as a precursor for fused heterocyclic systems, which are pharmacologically relevant .

Data Tables

Table 2: Reactivity Trends

Compound Electron Density Stability Key Reactivity
Methyl 2-bromo-3,4-dimethoxybenzoate High (OCH3) Moderate Electrophilic substitution favored; forms benzodioxoles
Methyl 2-bromo-3,5-dinitrobenzoate Low (NO2) Low Nucleophilic substitution favored; prone to decomposition

Biological Activity

Methyl 2-bromo-3,4-dimethoxybenzoate is an organic compound with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C11_{11}H13_{13}BrO4_{4} and a molecular weight of 275.10 g/mol. The compound features a bromine atom at the second position and methoxy groups at the third and fourth positions of the aromatic ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The bromine atom and methoxy groups enhance its reactivity, allowing it to participate in nucleophilic substitution reactions. This reactivity can lead to the inhibition or activation of specific biochemical pathways through interactions with enzymes or receptors.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 6.25 mg/mL to 50 mg/mL against resistant strains like XDR-Salmonella Typhi .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or inhibiting specific signaling pathways. The presence of the bromine atom may enhance its ability to interact with target proteins involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluating its activity against XDR-Salmonella Typhi found that the compound had a significant inhibitory effect, with MIC values indicating potent activity compared to standard antibiotics .
  • Cytotoxicity Assessment : In cellular assays using B16F10 murine melanoma cells, this compound demonstrated low cytotoxicity at concentrations below 20 µM over 48 hours, suggesting a favorable safety profile for further development as an anticancer agent .
  • Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is relevant for treating hyperpigmentation disorders. Its analogs were evaluated for their ability to inhibit mushroom tyrosinase activity, with some exhibiting IC50_{50} values significantly lower than standard inhibitors like kojic acid .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-bromo-3,5-dimethoxybenzoateBromine at position 2; methoxy at 3 and 5Potential different biological activity profile
Methyl 4-bromo-3,5-dimethoxybenzoateBromine at position 4; methoxy at 3 and 5Different electronic properties due to substitution
Methyl 6-bromo-3,4-dimethoxybenzoateBromine at position 6; methoxy at 3 and 4May exhibit distinct reactivity patterns

This table illustrates how variations in substituent positions affect the compound's reactivity and biological activity.

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